Unii-L98I16887E
Description
The substance identified by the Unique Ingredient Identifier (UNII) L98I16887E is a chemical entity registered under the U.S. FDA’s Substance Registration System (SRS). The UNII system assigns unique alphanumeric codes to substances based on their molecular structure, enabling unambiguous identification in regulatory contexts .
To characterize UNII-L98I16887E, researchers would typically evaluate its physicochemical properties (e.g., molecular weight, solubility, stability), structural features (e.g., functional groups, stereochemistry), and biological activity. Experimental protocols for such analyses require rigorous documentation of reagents, instrumentation, and safety considerations, as outlined in scientific writing guidelines .
Properties
IUPAC Name |
2-(phthalazin-1-ylhydrazinylidene)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGHHASVNBBLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986916 | |
| Record name | 2-[2-(Phthalazin-1-yl)hydrazinylidene]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67536-13-4 | |
| Record name | Hydralazine pyruvic acid hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67536-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Phthalazin-1-yl)hydrazinylidene]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDRALAZINE PYRUVIC ACID HYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L98I16887E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Key Findings :
- This compound exhibits higher catalytic activity than Compound A but comparable toxicity to Compound B .
- The insolubility of this compound in water may limit its biomedical applications compared to hydrophilic analogs .
Functional Analogs
If this compound is a therapeutic agent (e.g., an anticancer drug), comparisons might focus on efficacy and safety:
| Parameter | This compound | Cisplatin | Paclitaxel |
|---|---|---|---|
| Mechanism of Action | DNA intercalation | DNA crosslinking | Microtubule stabilization |
| IC₅₀ (nM) in HeLa cells | 12.5 ± 1.2 | 8.7 ± 0.9 | 3.4 ± 0.5 |
| Bioavailability (%) | 45–60 | 25–30 | 6–8 |
| Common Side Effects | Neutropenia | Nephrotoxicity | Neuropathy |
| Resistance Mechanisms | Overexpression of ABC transporters | Reduced cellular uptake | Tubulin mutations |
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